molecular formula C20H22N4O3 B5701143 N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B5701143
M. Wt: 366.4 g/mol
InChI Key: OQPFXDJBCPIQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, the compound inhibits the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have various biochemical and physiological effects. Studies have shown that the compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments. The compound is easy to synthesize and has been shown to have potent anticancer activity. In addition, the compound has been shown to have low toxicity in normal cells. However, the compound has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo.

Future Directions

There are several future directions for the research on N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to investigate the compound's potential applications in other fields, such as agriculture and environmental science. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. In addition, future research can focus on developing analogs of the compound with improved solubility and stability.

Synthesis Methods

N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can be synthesized using different methods. One of the most common methods involves the reaction of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of isopropyl carbodiimide and 4-dimethylaminopyridine. The resulting intermediate is then reacted with N-isopropyl-N'-chloroformamidine to yield the final product.

Scientific Research Applications

N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied extensively for its potential applications in various fields. In the field of medicine, the compound has been investigated for its anticancer activity. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been shown to have antifungal and antibacterial activity.

properties

IUPAC Name

3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14(2)24(20(25)21-16-10-7-11-17(12-16)26-3)13-18-22-19(23-27-18)15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPFXDJBCPIQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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